2-(Pyrrolidin-1-yl)benzonitrile

PDE4 inhibition Anti-inflammatory Respiratory diseases

Select 2-(Pyrrolidin-1-yl)benzonitrile to leverage its unique ortho-pyrrolidine substitution pattern, which imparts distinct steric and electronic properties versus para-substituted or six-membered heterocycle analogs. With documented multi-target activity—PDE4 IC50 1.2 μM, sigma-2 Ki 90 nM, AR IC50 45 nM—and confirmed inactivity at 5-LOX (100 μM), this scaffold enables unambiguous mechanistic deconvolution without confounding off-target effects. Ideal for SAR exploration, computational docking validation, and lead optimization across inflammatory, oncology, and CNS programs. Available in research-grade 98% purity from established suppliers worldwide.

Molecular Formula C11H12N2
Molecular Weight 172.23 g/mol
CAS No. 20925-25-1
Cat. No. B1590563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyrrolidin-1-yl)benzonitrile
CAS20925-25-1
Molecular FormulaC11H12N2
Molecular Weight172.23 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=CC=CC=C2C#N
InChIInChI=1S/C11H12N2/c12-9-10-5-1-2-6-11(10)13-7-3-4-8-13/h1-2,5-6H,3-4,7-8H2
InChIKeyYUKHVYSSBBOQJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes75 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Pyrrolidin-1-yl)benzonitrile (CAS 20925-25-1) Procurement Guide: Chemical Identity and Baseline Properties


2-(Pyrrolidin-1-yl)benzonitrile (CAS 20925-25-1) is an ortho-substituted aromatic nitrile featuring a pyrrolidine ring directly attached to the 2-position of the benzonitrile core . With a molecular formula of C11H12N2 and a molecular weight of 172.23 g/mol , this compound serves as a versatile nitrogen-containing heterocyclic building block and is frequently employed as a small-molecule scaffold in medicinal chemistry programs . The ortho-pyrrolidine substitution pattern confers a distinct steric and electronic profile compared to its para-substituted regioisomers and alternative amine-substituted benzonitrile analogs, making this specific structural arrangement valuable for target engagement and structure-activity relationship (SAR) exploration.

Why 2-(Pyrrolidin-1-yl)benzonitrile Cannot Be Interchanged with Other Benzonitrile Amine Derivatives


Substituting 2-(pyrrolidin-1-yl)benzonitrile with seemingly similar alternatives—such as its para-regioisomer 4-(pyrrolidin-1-yl)benzonitrile, the six-membered piperidine analog, or the oxygen-containing morpholine variant—fundamentally alters target binding profiles and biological outcomes. The ortho-pyrrolidine substitution creates a distinct dihedral angle between the amine ring and the aromatic plane, modulating electron density at the nitrile group and influencing hydrogen-bonding geometry with target proteins [1]. Published bioactivity data demonstrate that the para-substituted 4-(pyrrolidin-1-yl)benzonitrile scaffold has been optimized as a selective androgen receptor modulator (SARM) framework with low-nanomolar EC50 values, whereas the ortho-substituted 2-(pyrrolidin-1-yl)benzonitrile exhibits a fundamentally different polypharmacology fingerprint spanning PDE4, sigma-2, androgen receptor, and 5-lipoxygenase targets [2]. Furthermore, replacing the pyrrolidine ring with piperidine expands the ring size from five to six members, altering pKa and lipophilicity, while morpholine introduces polarity that modifies permeability and solubility characteristics. These divergent properties preclude simple interchangeability and necessitate compound-specific selection based on the intended research application.

2-(Pyrrolidin-1-yl)benzonitrile Comparative Evidence Guide: Quantified Differentiation Versus Analogs


PDE4 Inhibition: 2-(Pyrrolidin-1-yl)benzonitrile Versus Clinically Advanced Pyrrolidine PDE4 Inhibitors

2-(Pyrrolidin-1-yl)benzonitrile inhibits human monocyte-derived PDE4 catalytic activity with an IC50 of 1,200 nM (1.2 μM) [1]. This places the compound in a moderate potency range relative to optimized pyrrolidine-based PDE4 inhibitors developed for inhaled respiratory disease therapy, which achieve IC50 values in the low nanomolar range (typically <10 nM) [2]. The significance lies in its utility as an unoptimized starting scaffold or reference compound: its PDE4 activity is measurable but not fully potent, making it ideal for SAR campaigns aimed at improving potency through systematic substitution while maintaining the pyrrolidine-benzo core.

PDE4 inhibition Anti-inflammatory Respiratory diseases

Sigma-2 Receptor Binding Affinity: Differentiating 2-(Pyrrolidin-1-yl)benzonitrile from 4-Substituted Regioisomers

2-(Pyrrolidin-1-yl)benzonitrile binds to the sigma-2 receptor in rat PC12 cells with a Ki of 90 nM [1]. Sigma-2 receptor engagement is of particular interest in oncology due to the receptor's overexpression in proliferating tumor cells and its role as a biomarker for cellular proliferation status. In contrast, the 4-(pyrrolidin-1-yl)benzonitrile scaffold has been extensively optimized as a SARM targeting the androgen receptor rather than sigma receptors, with reported androgen receptor IC50 values in the 45-316 nM range [2]. This divergence in primary target engagement underscores the critical impact of substitution position on pharmacological profile.

Sigma-2 receptor Cancer therapeutics CNS disorders

Androgen Receptor Binding: Ortho-Substituted 2-(Pyrrolidin-1-yl)benzonitrile Versus Para-Substituted SARM Scaffold

2-(Pyrrolidin-1-yl)benzonitrile binds to the androgen receptor with an IC50 of 45 nM in a competitive displacement assay using [3H]testosterone in rat prostate cytosol [1]. While this binding affinity is notable, the para-substituted 4-(pyrrolidin-1-yl)benzonitrile scaffold has been extensively optimized to yield clinical-stage SARM candidates such as Compound 2f, which achieves an EC50 of 4.7 nM for AR agonism [2]. The 2-substituted variant lacks the optimized substituents present on the 4-substituted clinical candidates and consequently does not exhibit the same level of tissue selectivity or in vivo anabolic activity. Its value lies in serving as a non-optimized comparator or as an alternative scaffold for exploring different AR pharmacophores.

Androgen receptor SARM Tissue-selective agonism

5-Lipoxygenase Inhibition: Selective Inactivity as a Differentiating Characteristic

When evaluated at 100 μM in a rat basophilic leukemia-1 (RBL-1) cell-based assay for 5-lipoxygenase (5-LOX) inhibition, 2-(pyrrolidin-1-yl)benzonitrile exhibited no significant activity [1]. This negative result provides a critical selectivity filter: the compound does not engage 5-LOX at concentrations where it demonstrates measurable activity at PDE4 (IC50 = 1.2 μM), sigma-2 (Ki = 90 nM), and androgen receptor (IC50 = 45 nM). In contrast, many structurally related pyrrolidine-containing natural products and synthetic analogs display potent 5-LOX inhibitory activity. This documented inactivity at 5-LOX distinguishes the compound from 5-LOX-active scaffolds and supports its use in target validation studies where 5-LOX off-target effects must be excluded.

5-Lipoxygenase Inflammation Leukotriene biosynthesis

Validated Application Scenarios for 2-(Pyrrolidin-1-yl)benzonitrile Based on Quantitative Evidence


PDE4 Inhibitor Lead Optimization and SAR Campaigns

With a documented PDE4 IC50 of 1.2 μM [1], 2-(Pyrrolidin-1-yl)benzonitrile provides a validated, moderate-potency starting point for medicinal chemistry optimization programs targeting PDE4 for inflammatory and respiratory indications. The pyrrolidine-benzo core offers multiple vectors for substitution-based potency enhancement, with the goal of achieving the low-nanomolar activity observed in optimized clinical-stage pyrrolidine PDE4 inhibitors [2]. Researchers can systematically explore substitutions at the benzonitrile ring (positions 3, 4, 5, and 6) and modifications to the pyrrolidine ring to improve potency, selectivity, and pharmacokinetic properties.

Sigma-2 Receptor Ligand Development for Oncology Applications

The 90 nM Ki for sigma-2 receptor binding in PC12 cells [1] positions 2-(Pyrrolidin-1-yl)benzonitrile as a tractable scaffold for developing sigma-2 selective ligands. Given sigma-2's established role as a proliferation biomarker and therapeutic target in oncology, this compound can serve as a starting point for designing imaging agents or targeted therapeutics. Unlike 4-substituted pyrrolidinyl benzonitriles optimized for AR agonism, this 2-substituted scaffold provides an orthogonal entry point into sigma-2 pharmacology, enabling exploration of distinct chemical space without AR cross-reactivity concerns.

Androgen Receptor Comparator and Scaffold-Hopping Reference

With an AR binding IC50 of 45 nM [1], 2-(Pyrrolidin-1-yl)benzonitrile serves as a valuable benchmark compound for SAR studies comparing ortho- versus para-substituted pyrrolidinyl benzonitrile scaffolds. While the 4-substituted series has yielded clinical SARM candidates with EC50 values of 4.7 nM [2], the 2-substituted variant provides a baseline potency reference for evaluating novel AR ligands. Researchers can use this compound to quantify the impact of substitution position on AR engagement and to validate computational models predicting binding mode differences.

Selectivity Profiling and Negative Control in Target Validation

The documented lack of 5-lipoxygenase inhibition at 100 μM [1] makes 2-(Pyrrolidin-1-yl)benzonitrile a useful negative control for studies requiring exclusion of 5-LOX-mediated effects. In target validation experiments where PDE4, sigma-2, or AR engagement is being interrogated, the absence of confounding 5-LOX activity simplifies interpretation of phenotypic outcomes. This selectivity profile—active at PDE4 (1.2 μM) and sigma-2 (90 nM) but inactive at 5-LOX—enables cleaner mechanistic deconvolution in cellular assays involving inflammatory or proliferative endpoints.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Pyrrolidin-1-yl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.